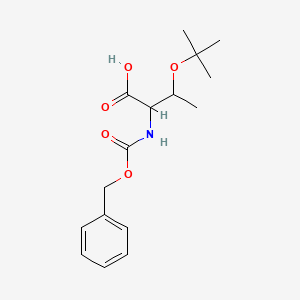

Z-Thr(tBu)-OH

Description

Historical Context and Significance of Protected Amino Acid Derivatives

The chemical synthesis of peptides, polymers of amino acids, presented a significant challenge to early chemists. bachem.com The multifunctional nature of amino acids, possessing both an amino group and a carboxylic acid group, as well as a variety of reactive side chains, necessitated the development of a strategic approach to control their reactivity during peptide bond formation. wiley-vch.de This led to the concept of "protecting groups," temporary modifications to functional groups to prevent unwanted side reactions. organic-chemistry.org

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Bergmann and Zervas in 1932 marked a pivotal moment in peptide chemistry. bachem.comrsc.org This group could be selectively removed under conditions that did not break the newly formed peptide bond, establishing the foundation for modern peptide synthesis. rsc.org Over the decades, a vast arsenal (B13267) of protecting groups has been developed, each with specific conditions for introduction and removal. researchgate.net This has given rise to the concept of "orthogonal protection," where different protecting groups can be removed selectively in the presence of others, allowing for the synthesis of highly complex and modified peptides. organic-chemistry.orgsigmaaldrich.comiris-biotech.de

The development of solid-phase peptide synthesis (SPPS) by Merrifield further revolutionized the field, enabling the rapid and automated synthesis of long peptide chains. peptide.com In SPPS, the choice of protecting groups is critical. The most widely used strategy today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. rsc.orgiris-biotech.de

Within this framework, protected amino acid derivatives like Z-Thr(tBu)-OH play a crucial role. While the Fmoc group is dominant for Nα-protection in SPPS, the Z-group remains highly relevant, particularly in solution-phase synthesis and for the preparation of specific peptide fragments. bachem.compeptide.com The tert-butyl ether protecting the threonine side chain is a standard in the Fmoc/tBu strategy, highlighting the modular nature of these building blocks. peptide.com

Current Research Landscape of this compound as a Chemical Building Block

This compound continues to be a subject of interest and application in modern chemical research. Its utility extends beyond simple peptide synthesis, finding applications in the construction of complex natural products, peptidomimetics, and other organic molecules.

Recent research highlights the versatility of this compound in various synthetic strategies. For instance, it serves as a key starting material in the synthesis of other important building blocks. A common pathway involves the saponification of its methyl ester, Z-Thr(tBu)-OMe, to yield this compound. google.com This can then be further modified, for example, by reduction to Z-Thr(tBu)-ol, which is a precursor for Fmoc-O-tert-butyl-L-threoninol. google.com

The compound is also integral to the synthesis of complex peptide fragments. For example, in the total synthesis of human-secretin, a 27-amino acid peptide hormone, a key fragment, Z-Thr(tBu)-Ser(tBu)-Glu(OtBu)-Leu-Ser(tBu)-OH, was designed and synthesized. researchgate.net This demonstrates the strategic use of this compound in combination with other protected amino acids to build up large, biologically active molecules.

Furthermore, this compound is employed in the synthesis of non-standard amino acids and peptidomimetics. The development of oxetane-modified dipeptide building blocks, for example, utilizes protected amino acids to create novel peptide backbone structures. ljmu.ac.uk

The following interactive table summarizes some of the key applications and synthetic transformations involving this compound found in recent literature.

| Application/Transformation | Description | Reference |

| Precursor for other building blocks | This compound is synthesized from Z-Thr(tBu)-OMe via saponification and can be subsequently reduced to Z-Thr(tBu)-ol. | google.com |

| Fragment synthesis in total synthesis | Used in the synthesis of a protected pentapeptide fragment for the total synthesis of human-secretin. | researchgate.net |

| Peptide coupling | Reacted with H-Gln-Asp(OtBu)-Phe-OCH3 in the presence of a coupling agent to form a larger peptide. | prepchem.com |

| Synthesis of Fmoc-Thr(tBu)-OH | This compound can be converted to Thr(tBu)-OH through hydrogenolysis, which is then reacted with Fmoc-OSu to produce Fmoc-Thr(tBu)-OH. | google.com |

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound stems from its fundamental role in enabling the synthesis of complex organic molecules, particularly peptides. The study of its synthesis, reactivity, and application provides valuable insights into the principles of protecting group chemistry, stereoselective synthesis, and the logic of multistep organic synthesis.

The continued development of synthetic methods involving this compound and other protected amino acids is driven by the demand for novel peptides with therapeutic potential, as well as for tools to probe biological processes. nih.gov The ability to precisely control the assembly of amino acids allows researchers to create peptides with enhanced stability, specific conformations, and novel biological activities.

Moreover, the principles learned from the use of this compound are transferable to the synthesis of a wide range of other complex molecules. The strategic use of protecting groups is a cornerstone of modern organic synthesis, and the well-established chemistry of amino acid derivatives provides a rich training ground for chemists.

The following table outlines the key areas of academic study related to this compound:

| Area of Study | Description | Relevance |

| Protecting Group Chemistry | Investigating the stability and selective cleavage of the Z and tBu groups in various reaction conditions. | Fundamental to controlling reactivity in multifunctional molecules. organic-chemistry.orgresearchgate.net |

| Stereoselective Synthesis | Ensuring the retention of the stereochemistry of the threonine backbone and side chain during reactions. | Crucial for the biological activity of the final peptide. rsc.org |

| Peptide Synthesis Methodologies | Application in both solution-phase and solid-phase peptide synthesis strategies. | Enables the efficient construction of peptides of varying lengths and complexity. peptide.comnih.gov |

| Total Synthesis of Natural Products | Use as a key building block in the synthesis of complex, biologically active natural products. | Demonstrates the power of chemical synthesis to access rare and valuable molecules. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYMOTAFFJDTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z Thr Tbu Oh

Established Synthetic Routes for N-((Benzyloxy)carbonyl)-O-(tert-Butyl)-L-Threonine

The synthesis of Z-Thr(tBu)-OH is a multi-step process that typically begins with the naturally occurring amino acid L-threonine. A common and established pathway involves the initial esterification of L-threonine, followed by sequential protection of the amino and hydroxyl groups, and concluding with the saponification of the ester to yield the desired carboxylic acid.

A prevalent industrial method for preparing this compound starts with L-threonine methyl ester hydrochloride (H-Thr-OMe·HCl). google.comgoogle.com This strategy involves a sequence of protection steps designed to selectively modify the functional groups of the threonine backbone.

The first step is the protection of the α-amino group. The L-threonine methyl ester hydrochloride is reacted with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to yield N-Cbz-L-threonine methyl ester (Z-Thr-OMe). google.com This reaction must be carefully controlled to prevent side reactions.

Following N-protection, the side-chain hydroxyl group is protected via O-tert-butylation. The intermediate, Z-Thr-OMe, is dissolved in a suitable solvent like methylene (B1212753) chloride, and isobutene is introduced in the presence of a strong acid catalyst, typically concentrated sulfuric acid. google.com This reaction yields the fully protected intermediate, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine methyl ester (Z-Thr(tBu)-OMe).

Table 1: Key Steps in the Synthesis of Z-Thr(tBu)-OMe

| Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | L-Threonine | Thionyl chloride, Methanol | Reaction at 40-45°C | L-Threonine methyl ester hydrochloride | ~89% | |

| N-Protection | L-Threonine methyl ester hydrochloride | Benzyl chloroformate, NaOH | pH control (9-10) | Z-Thr-OMe | ~82% | google.com |

| O-Protection | Z-Thr-OMe | Isobutene, Conc. H₂SO₄, Methylene chloride | Acidic environment | Z-Thr(tBu)-OMe | ~78-85% | google.com |

The final step to obtain this compound is the hydrolysis, or saponification, of the methyl ester group of Z-Thr(tBu)-OMe. google.com This is typically achieved by treating the ester with an alkali solution, such as aqueous sodium hydroxide, in a solvent system like acetone/water. google.com The reaction converts the methyl ester into a carboxylate salt, which upon acidic workup, yields the final product, this compound. This compound can then be used in further derivatization procedures, most notably in peptide coupling reactions. google.com

Chemical Transformations and Derivatization of this compound

The protecting groups on this compound are chosen for their specific cleavage conditions, allowing for selective deprotection and further modification of the molecule.

The benzyloxycarbonyl (Z) group is readily removed by catalytic hydrogenolysis. google.com This transformation is a cornerstone of peptide synthesis, allowing for the regeneration of the N-terminal amine for subsequent coupling reactions. The process involves treating this compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C). google.com The reaction proceeds under mild conditions, typically in a solvent like methanol, to yield O-(tert-butyl)-L-threonine (H-Thr(tBu)-OH) and toluene (B28343) and carbon dioxide as byproducts. google.com This method is highly efficient, often resulting in quantitative yields of the deprotected product.

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol, yielding the corresponding threoninol derivative. This reduction is commonly performed using reagents such as sodium borohydride (B1222165) (NaBH₄) in a solvent like tetrahydrofuran (B95107) (THF) or by using diisobutylaluminium hydride (DIBAL-H). google.comthieme-connect.de The reaction converts this compound into N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threoninol (Z-Thr(tBu)-ol). google.com This alcohol derivative can be further modified; for instance, the Z-group can be subsequently removed via hydrogenolysis to produce O-(tert-butyl)-L-threoninol (H-Thr(tBu)-ol). google.com

Table 2: Major Chemical Transformations of this compound

| Transformation | Product | Reagents/Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| N-alpha Amine Regeneration | H-Thr(tBu)-OH | H₂, Pd/C | Methanol | ~100% | |

| Reduction to Alcohol | Z-Thr(tBu)-ol | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | ~85% | google.com |

Process Optimization Strategies in this compound Synthesis

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine |

| L-Threonine | (2S,3R)-2-Amino-3-hydroxybutanoic acid |

| H-Thr-OMe·HCl | L-Threonine methyl ester hydrochloride |

| Z-Cl | Benzyl chloroformate |

| Z-Thr-OMe | N-((Benzyloxy)carbonyl)-L-threonine methyl ester |

| Z-Thr(tBu)-OMe | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine methyl ester |

| H-Thr(tBu)-OH | O-(tert-Butyl)-L-threonine |

| Z-Thr(tBu)-ol | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threoninol |

| H-Thr(tBu)-ol | O-(tert-Butyl)-L-threoninol |

| Thr(tBu)-OMe | O-(tert-Butyl)-L-threonine methyl ester |

| NaOH | Sodium hydroxide |

| H₂SO₄ | Sulfuric acid |

| Pd/C | Palladium on carbon |

| NaBH₄ | Sodium borohydride |

| DIBAL-H | Diisobutylaluminium hydride |

| THF | Tetrahydrofuran |

Impact of pH Control on Reaction Selectivity and Yield

During the initial protection of the L-threonine derivative with a benzyloxycarbonyl (Z) group, typically using benzyl chloroformate (Z-Cl), maintaining a specific alkaline pH is crucial. Research indicates that the reaction should be maintained at a pH between 9 and 10. Operating within this narrow pH range is essential to prevent epimerization at the alpha-carbon, a common side reaction in amino acid chemistry under basic conditions that would compromise the stereochemical integrity of the product. Deviation from this optimal pH can lead to the formation of unwanted diastereomers, significantly reducing the yield of the desired L-isomeric product and complicating purification.

Another critical step where pH control is paramount is the saponification of the Z-Thr(tBu)-OMe intermediate to the final carboxylic acid, this compound. google.com This hydrolysis is typically achieved using a strong base like sodium hydroxide (NaOH). google.com The concentration and addition of the base must be carefully managed to ensure the pH is high enough for complete and efficient hydrolysis of the ester. However, excessively high pH or prolonged reaction times can increase the risk of side reactions, including racemization or decomposition of the protecting groups. A patent for a related synthesis specifies using a 2 M solution of sodium hydroxide for this step, highlighting the need for defined basic conditions. google.com Precise pH control ensures the reaction proceeds to completion, maximizing the yield of this compound while preserving its chemical and stereochemical purity.

| Synthetic Step | Reagents | Optimal pH Range | Impact of pH Control | Reference |

|---|---|---|---|---|

| Z-Protection | L-Threonine methyl ester, Benzyl chloroformate (Z-Cl), NaOH | 9-10 | Prevents epimerization, ensuring stereochemical purity and maximizing yield of the L-isomer. | |

| Saponification | Z-Thr(tBu)-OMe, NaOH | Strongly Basic (e.g., 2M NaOH) | Ensures complete hydrolysis of the methyl ester to the carboxylic acid, maximizing product yield. | google.com |

Strategies for Reagent and Solvent Recovery and Recycling

In the context of industrial chemical synthesis, economic viability and environmental sustainability are significant considerations. For the production of this compound, strategies for the recovery and recycling of reagents and solvents are integral to minimizing waste and reducing operational costs.

The tert-butylation step, which protects the hydroxyl side chain of threonine, commonly uses isobutene and a solvent such as methylene chloride. Given the scale of industrial production, the recovery of these materials is a key focus. Excess isobutene can be effectively recycled back into the process, while methylene chloride can be recovered through distillation. Implementing such recovery systems can lead to substantial reductions in raw material costs, with some reports in related syntheses citing cost reductions of up to 30%.

Furthermore, solvents used during the workup and purification phases, such as ethyl acetate (B1210297) for extraction or ether-hexane mixtures for trituration, are also candidates for recovery. prepchem.com Standard industrial practices like distillation can be employed to purify these solvents for reuse in subsequent batches, reducing both solvent purchase costs and the volume of chemical waste generated. While the acidic or basic aqueous solutions from extractions are generally neutralized and treated as waste, the recovery of organic solvents represents a significant step towards a more sustainable synthetic process.

| Material | Synthetic Step of Origin | Recovery/Recycling Strategy | Reference |

|---|---|---|---|

| Methylene Chloride | tert-Butylation, Extraction | Recovery via distillation | |

| Isobutene | tert-Butylation | Recycling of excess reagent | |

| Ethyl Acetate | Extraction, Crystallization | Recovery via distillation | prepchem.com |

| Ether/Hexane (B92381) | Trituration/Crystallization | Recovery via distillation | prepchem.com |

Crystallization Enhancement Techniques for Product Purity and Yield

Often, crude Z-amino acid derivatives obtained after evaporation of solvents are oily or amorphous solids. prepchem.combachem.com A common technique to induce solidification and purify the product is trituration. This involves stirring the crude residue with a solvent system in which the desired product is sparingly soluble, while impurities are more soluble. For this compound, a mixture of ether and hexane has been used effectively for this purpose. prepchem.com

For Z-protected amino acids that are difficult to crystallize directly, an effective strategy is the formation of a crystalline salt. The dicyclohexylammonium (B1228976) (DCHA) salt of this compound is often prepared, as these salts are typically well-defined, crystalline solids that are easy to handle, store, and purify. bachem.com The highly pure this compound can then be regenerated from the DCHA salt by dissolving it in a solvent like ethyl acetate and washing with a dilute acid solution, such as citric acid, to remove the dicyclohexylamine. prepchem.com

To further enhance crystallization processes, seeding can be employed. This technique involves adding a small quantity of pure crystalline this compound to a supersaturated solution of the crude product. The seed crystals act as nucleation sites, promoting controlled crystal growth, which can significantly reduce crystallization time and improve the yield and physical characteristics of the final product.

| Technique | Description | Benefit(s) | Reference |

|---|---|---|---|

| Trituration | Stirring an amorphous residue with a non-solvent (e.g., ether-hexane) to induce crystallization/solidification. | Removes soluble impurities; yields a solid product. | prepchem.com |

| DCHA Salt Formation | Converting the oily/amorphous carboxylic acid into a stable, crystalline dicyclohexylammonium salt. | Facilitates purification, handling, and storage; improves stability. | bachem.com |

| Seeding | Introducing a small amount of pure crystal to a supersaturated solution. | Reduces nucleation time, improves yield, and provides better control over crystal size. |

Stereochemical Investigations and Control in Z Thr Tbu Oh Chemistry

Maintaining Chiral Integrity and Mitigating Racemization During Synthesis

The preservation of chiral purity is paramount throughout the synthesis and application of Z-Thr(tBu)-OH. The benzyloxycarbonyl (Z) protecting group on the α-amino group is instrumental in minimizing racemization during peptide coupling reactions. researchgate.netnih.gov This is because the urethane-type protection reduces the acidity of the α-proton, thereby disfavoring the formation of an achiral enolate intermediate that leads to loss of stereochemical information. nih.govnih.gov

However, the potential for epimerization, particularly at the α-carbon, remains a concern under certain conditions. nih.gov Base-mediated reactions, prolonged reaction times, and elevated temperatures can increase the risk of racemization. nih.gov For instance, in peptide synthesis, the choice of coupling reagents and additives is critical. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization during amide bond formation. peptide.com

The tert-butyl (tBu) ether protecting the side-chain hydroxyl group is generally stable to the basic conditions used for Z-group removal (hydrogenolysis) and the acidic conditions for Fmoc-group removal, but harsh acidic treatments can lead to its cleavage. peptide.comgoogle.com Careful selection of orthogonal protecting groups and deprotection strategies is therefore essential to ensure that the desired stereochemistry is maintained throughout a multi-step synthesis. researchgate.net

Table 1: Factors Influencing Chiral Integrity of this compound

| Factor | Influence on Chiral Integrity | Mitigation Strategies |

| Protecting Groups | The Z-group on the α-amino function helps suppress racemization during coupling reactions. researchgate.netnih.gov | Use of urethane-type protecting groups like Z or Fmoc. nih.gov |

| Reaction Conditions | Basic conditions, elevated temperatures, and prolonged reaction times can promote epimerization. nih.gov | Strict temperature control (e.g., 0–5°C during certain steps) and optimization of reaction times. |

| Coupling Reagents | The choice of activating agent in peptide synthesis can significantly impact racemization levels. nih.govpeptide.com | Use of additives like HOBt to minimize racemization. peptide.com |

| Deprotection Steps | Harsh acidic or basic conditions can lead to side reactions and potential epimerization. | Employing orthogonal protecting group strategies and mild deprotection conditions. researchgate.net |

Synthesis and Stereochemical Characterization of allo-Threonine Derivatives

The diastereomer of L-threonine is L-allo-threonine, which differs in the configuration at the β-carbon (C3). The synthesis of allo-threonine derivatives from or related to this compound is a significant area of research, often driven by the need for non-proteinogenic amino acids in peptide and drug design. researchgate.net

One approach to obtaining D-allo-threonine derivatives involves the epimerization of L-threonine. researchgate.net For example, treatment of L-threonine with catalytic salicylaldehyde (B1680747) can yield a mixture of L-threonine and D-allo-threonine, which can then be separated. researchgate.net Another method involves a chiral Ni(II) complex-assisted α-epimerization starting from (S)-Thr(tBu)-OH to produce Fmoc-(R)-allo-Thr-OH. researchgate.netresearchgate.net

The stereochemical characterization of these derivatives is crucial to confirm their configuration. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating and quantifying enantiomers and diastereomers, often used to determine enantiomeric excess (ee) and diastereomeric excess (de). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for determining the relative stereochemistry of the chiral centers by analyzing coupling constants and through-space interactions (e.g., NOE experiments). researchgate.net

Table 2: Synthesis and Characterization of allo-Threonine Derivatives

| Starting Material | Synthetic Method | Product | Characterization Technique | Reference |

| L-Threonine (L-Thr) | Epimerization with catalytic salicylaldehyde | D-allo-Threonine (D-alloThr) | Separation of ammonium (B1175870) salt, 96% de | researchgate.net |

| (S)-Thr(tBu)-OH | Chiral Ni(II) complex-assisted α-epimerization | Fmoc-(R)-allo-Thr-OH | Not specified | researchgate.netresearchgate.net |

| This compound . DCHA | Not specified | Z-allo-Thr(tBu)-OH . DCHA | Not specified | cymitquimica.com |

Asymmetric Synthesis Approaches for this compound Related Compounds

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. For threonine and its derivatives, several asymmetric strategies have been developed.

One notable method is the Sharpless Asymmetric Dihydroxylation (AD), which can simultaneously establish two chiral centers. nih.gov This reaction has been successfully employed in the synthesis of fluorinated threonine analogs, where the stereochemical outcome is controlled by the choice of the chiral ligand in the AD-mix. nih.gov

Another powerful approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical course of a reaction. For instance, the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base has been used to asymmetrically synthesize amino acid derivatives. researchgate.net The Mitsunobu reaction, when performed with a chiral alcohol and a nucleophile, can also be used to establish a specific stereocenter, although controlling stereoselectivity can be challenging. vulcanchem.com

The development of these asymmetric routes is critical for accessing a diverse range of stereochemically defined threonine derivatives for various applications in medicinal chemistry and materials science.

Table 3: Asymmetric Synthesis Approaches for Threonine-Related Compounds

| Reaction Type | Key Reagents/Catalysts | Stereochemical Control | Application Example | Reference |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral ligand directs the facial selectivity of dihydroxylation. | Synthesis of trifluorinated threonine analogs. nih.gov | nih.gov |

| Chiral Ni(II) Complex Alkylation | Ni(II) complex of a chiral Gly-Schiff base | The chiral ligand on the metal complex controls the stereochemistry of alkylation. | Synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Mitsunobu Reaction | Chiral alcohol, phosphine, azodicarboxylate | Inversion of configuration at the reacting stereocenter. | Stereoselective coupling of formylated pyrrole (B145914) with a threonine derivative. vulcanchem.com | vulcanchem.com |

Role and Applications of Z Thr Tbu Oh in Advanced Synthetic Chemistry

Z-Thr(tBu)-OH as a Core Building Block in Peptide Synthesis Methodologies

The chemical synthesis of peptides requires a meticulous, step-by-step approach to ensure the correct sequence of amino acids. This is achieved by temporarily blocking reactive functional groups to prevent unwanted side reactions. This compound is an exemplary building block designed for this purpose, offering robust protection for both the alpha-amino group and the side-chain hydroxyl group of threonine.

Solution-phase peptide synthesis (SPPS), while a more classical technique compared to solid-phase methods, remains highly valuable, especially for the large-scale production of peptides wikipedia.orgchempep.com. In this methodology, the Benzyloxycarbonyl (Z) group, a key component of this compound, has long been a protecting group of choice peptide.com. The Z/tBu protecting group combination is particularly well-suited for solution synthesis strategies bachem.com. The process involves coupling the free carboxyl group of this compound with the free amino group of another amino acid or peptide fragment in solution. After the coupling reaction, purification is typically performed before proceeding to the next step of selective deprotection and subsequent coupling, allowing for the gradual elongation of the peptide chain libretexts.org.

The success of complex chemical syntheses hinges on the concept of orthogonality, where different protecting groups on a molecule can be removed under distinct chemical conditions without affecting one another peptide.combiosynth.comnih.gov. This compound is a prime example of a reagent designed for orthogonal strategies.

The two protecting groups in this compound, the Z group and the tert-butyl (tBu) group, are mutually orthogonal:

The Z group is stable to the acidic conditions used to remove the tBu group but is readily cleaved by hydrogenolysis or strong acids like HBr in acetic acid bachem.com.

The tBu group is stable to the conditions of hydrogenolysis used for Z-group removal but is labile to moderately strong acids such as trifluoroacetic acid (TFA) iris-biotech.deresearchgate.net.

This orthogonality is crucial. It allows chemists to selectively unmask either the N-terminus (by removing the Z group) for chain elongation or the side-chain hydroxyl group (by removing the tBu group) for specific modifications like glycosylation or phosphorylation, while the rest of the molecule remains protected researchgate.net. The Z/tBu combination is a recognized orthogonal pair in peptide chemistry, analogous to the more commonly used Fmoc/tBu strategy in solid-phase synthesis bachem.com.

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Z or Cbz | α-Amino group | Hydrogenolysis; Strong acids (e.g., HBr/acetic acid) bachem.com | Stable to mild acids and bases used for tBu and Fmoc removal, respectively. |

| tert-Butyl | tBu | Side-chain hydroxyl group | Moderate to strong acids (e.g., Trifluoroacetic acid, TFA) iris-biotech.de | Stable to bases (e.g., piperidine) and hydrogenolysis conditions. |

The primary function of any protected amino acid is to enable its precise and controlled incorporation into a growing peptide chain springernature.com. This compound achieves this by masking the two reactive sites of the threonine molecule: the N-α-amino group and the side-chain hydroxyl group. With these groups protected, only the C-terminal carboxylic acid is available to react with the N-terminus of another amino acid residue, ensuring the formation of the correct peptide bond wikipedia.org. This prevents undesirable outcomes such as self-polymerization of the threonine monomer or side reactions involving the hydroxyl group, which could otherwise lead to a mixture of products and significantly lower the yield of the desired peptide springernature.comiris-biotech.de.

Protective Group Chemistry Employing this compound Motifs

The specific chemical properties of the Z and tBu groups dictate their function and utility in synthetic chemistry. Understanding their individual roles is key to appreciating the effectiveness of this compound as a synthetic building block.

The benzyloxycarbonyl (Z, or Cbz) group, introduced by Bergmann and Zervas, was a foundational development in modern peptide synthesis nih.gov. Its role is to protect the α-amino group of the threonine molecule. This protection is vital as it prevents the nucleophilic amine from participating in unwanted reactions during the activation and coupling of the carboxylic acid group peptide.com. The Z group is known for its stability under a wide range of reaction conditions, yet it can be removed cleanly under specific protocols, most commonly catalytic hydrogenolysis (using H₂ gas and a palladium catalyst) or with strong acids bachem.com. This reliable protection and deprotection chemistry has made it a standard tool, particularly in solution-phase synthesis peptide.combachem.com.

The side chain of threonine contains a secondary hydroxyl (-OH) group, which is nucleophilic and can interfere with peptide coupling reactions through side reactions like O-acylation iris-biotech.de. The tert-butyl (tBu) group serves as an ether-based protecting group for this hydroxyl functionality. The bulky nature of the tBu group effectively shields the hydroxyl oxygen, preventing it from reacting nih.gov. The tBu ether is stable to basic and nucleophilic conditions, as well as to the hydrogenolysis conditions used to cleave the Z group. However, it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which generates a stable tert-butyl cation iris-biotech.de. This acid lability is a key feature of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis and is equally valuable in solution-phase strategies employing Z-protected amino acids bachem.comiris-biotech.de.

Mechanisms of Selective Deprotection for Z and tBu Groups

In multi-step peptide synthesis and the elaboration of complex organic molecules, the strategic use of orthogonal protecting groups is paramount. The Z (benzyloxycarbonyl, Cbz) and tBu (tert-butyl) groups, which protect the amine and hydroxyl functionalities in this compound respectively, are a classic example of such a pairing. Their chemical stability profiles are distinct, allowing for the selective removal of one group while the other remains intact. This orthogonality is crucial for controlling reactivity at specific sites during a synthetic sequence.

The Z group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis. This process involves reacting the protected substrate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. The stability of the tBu group under these conditions is a key advantage.

Conversely, the tBu group is highly susceptible to acidolysis but stable to hydrogenolysis. peptide.com It can be cleaved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). peptide.com The mechanism involves the protonation of the ether oxygen followed by the elimination of the stable tert-butyl cation, which is typically scavenged to prevent side reactions. Milder conditions, such as using Lewis acids like zinc bromide (ZnBr2) in DCM, have also been developed for the chemoselective hydrolysis of tert-butyl esters and ethers, which can be advantageous when other acid-sensitive groups are present. researchgate.net Recently, novel methods for tBu deprotection have been reported, including the use of the tris-4-bromophenylamminium radical cation ("magic blue") with a silane, which facilitates the cleavage of the C-O bond under mild, non-acidic conditions. acs.orgorganic-chemistry.org

The differential reactivity of these two groups allows for precise synthetic control. A researcher can choose to deprotect the N-terminus for peptide chain elongation by removing the Z group, or unmask the side-chain hydroxyl group for modification by cleaving the tBu group.

Table 1: Selective Deprotection Conditions for Z and tBu Groups

| Protecting Group | Reagents and Conditions | Stability of Other Group | Mechanism |

| Z (Benzyloxycarbonyl) | H₂, Pd/C in a solvent like MeOH or EtOAc | Stable | Catalytic Hydrogenolysis |

| tBu (tert-butyl) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Stable | Acidolysis |

| tBu (tert-butyl) | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Stable | Lewis Acid-mediated cleavage researchgate.net |

| tBu (tert-butyl) | Tris(4-bromophenyl)amminium hexafluoroantimonate, Et₃SiH | Stable | Radical Cation-mediated cleavage acs.org |

This compound in the Synthesis of Biologically Relevant Molecules

The doubly protected amino acid this compound serves as a cornerstone building block in the synthesis of a wide array of biologically important molecules. Its pre-protected α-amino and side-chain hydroxyl groups provide a stable and versatile scaffold that chemists can incorporate into larger structures with high fidelity. This control is essential when constructing molecules with precise stereochemistry and functionality, such as peptides, peptidomimetics, and other complex natural product analogues, which are often destined for roles in diagnostics and therapeutics.

Precursor in the Elaboration of Diverse Amino Acid Derivatives

This compound is a fundamental precursor for creating more complex peptide structures and amino acid derivatives. In peptide synthesis, it can be activated at its C-terminal carboxylic acid and coupled with the N-terminus of another amino acid or peptide fragment. This process, repeated sequentially, allows for the assembly of custom peptide chains. For instance, it can be used to synthesize protected di- or tripeptides, such as Cbz-Thr(tBu)-Phe-Thr(tBu)-OH, which are themselves valuable intermediates for larger targets.

The utility of this precursor extends to both solution-phase and solid-phase peptide synthesis strategies. sigmaaldrich.com While Z-protected amino acids are traditionally associated with solution-phase methods, the analogous Fmoc-protected derivative, Fmoc-Thr(tBu)-OH, is a staple in modern solid-phase peptide synthesis (SPPS). sigmaaldrich.comadvancedchemtech.com The principles remain the same: the protected threonine unit is incorporated into a growing chain, with its side chain shielded from unwanted reactions until global deprotection at the end of the synthesis. advancedchemtech.com This approach has been utilized in the synthesis of complex peptide fragments, as demonstrated in patent literature for the preparation of pharmaceutical ingredients. google.com

Table 2: Examples of Derivatives Synthesized from Protected Threonine Precursors

| Precursor | Coupled Reagent/Fragment | Resulting Derivative | Synthetic Application |

| This compound | H-Phe-Thr(tBu)-OH | Cbz-Thr(tBu)-Phe-Thr(tBu)-OH | Intermediate for longer peptides |

| Fmoc-Thr(tBu)-OH | H-Ser(tBu)-OH | Fmoc-Thr(tBu)-Ser(tBu)-OH google.com | Dipeptide fragment for liraglutide synthesis |

| Fmoc-Gly-ONb | H-Thr(tBu)-OH | Fmoc-Gly-Thr(tBu)-OH google.com | Dipeptide fragment for liraglutide synthesis |

Intermediate in the Preparation of Advanced Biomarkers

Peptides and their derivatives are increasingly important as biomarkers for diagnosing and monitoring diseases due to their high specificity and biological relevance. The synthesis of these specific peptide sequences requires high-purity, well-defined amino acid building blocks like this compound and its Fmoc counterpart. medchemexpress.com The ability to construct custom peptides allows researchers to generate standards for mass spectrometry-based proteomics, create specific antigens for antibody production, or develop peptide-based probes to study cellular processes.

While direct literature linking this compound to a specific, marketed biomarker is sparse, its role is foundational. The synthesis of any peptide sequence containing a protected threonine residue—a common post-translationally modified site—necessitates such a building block. Researchers investigating potential peptide biomarkers rely on the stepwise assembly of amino acids, where the orthogonality of protecting groups in precursors like this compound is critical to achieving the desired final molecule with high purity.

Application in the Design and Synthesis of Pharmaceutical Molecules

The synthesis of modern pharmaceuticals, particularly peptide-based drugs and complex natural products, heavily relies on advanced synthetic chemistry where protected amino acids are indispensable. ucd.ie this compound and its analogues are key components in the construction of molecules with therapeutic potential, ranging from antibiotics to metabolic drugs. researchgate.net

The strategic importance of these building blocks is evident in the synthesis of lipopeptides, a class of molecules with potent antimicrobial and anticancer properties. researchgate.net The assembly of the peptide backbone of these complex molecules requires the sequential addition of protected amino acids. Furthermore, patent literature clearly illustrates the use of the closely related Fmoc-Thr(tBu)-OH in the synthesis of liraglutide, a blockbuster drug for the treatment of type 2 diabetes. google.com In these multi-step syntheses, the use of a threonine derivative with a protected side-chain is not optional; it is essential to prevent side reactions and ensure the correct final structure and biological activity of the pharmaceutical agent.

Table 3: Pharmaceutical Applications Involving Protected Threonine Derivatives

| Compound Class | Pharmaceutical Application | Role of Protected Thr Derivative |

| Peptide Therapeutics (e.g., Liraglutide) | Diabetes, Obesity | Essential building block for constructing the peptide backbone. google.com |

| Lipopeptides (e.g., Daptomycin analogues) | Antibiotics, Anticancer | Forms part of the cyclic peptide core of the molecule. researchgate.net |

| Complex Natural Products | Various (e.g., antivirals, immunosuppressants) | Provides a key chiral center and functional group within the larger molecule. |

Emerging Research Avenues and Future Directions for Z Thr Tbu Oh Studies

Supramolecular Self-Assembly Studies of Protected Amino Acid Derivatives

The field of supramolecular chemistry investigates the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org Protected amino acids and short peptide derivatives are recognized as versatile building blocks for creating such "bottom-up" self-assembled nanomaterials, including fibrils, hydrogels, and other complex architectures. acs.orgresearchgate.net The self-assembly process is highly dependent on the molecular structure of the building blocks, including the nature of the protecting groups.

Research into the self-assembly of modified aromatic amino acids, such as those with Z or Fmoc protecting groups, has shown they can form well-defined morphologies like fibers and spheres. chemrxiv.orgresearchgate.net Studies on Fmoc-Thr(tBu)-OH, a close structural analog of Z-Thr(tBu)-OH, have revealed that it undergoes controlled morphological transitions in response to changes in concentration and temperature. At lower concentrations, it forms spherical structures, which transition to dumbbell-like and then rod-like morphologies as concentration and temperature are increased. This behavior highlights how external stimuli can direct the self-assembly of protected threonine derivatives.

While direct studies on this compound are still emerging, the existing research on analogous compounds suggests a promising future. The interplay between the aromatic Z-group (promoting π-π stacking) and the bulky tBu group (influencing steric hindrance and hydrophobic interactions) within the this compound molecule presents a unique platform for designing novel self-assembling systems. Future investigations will likely focus on how these competing interactions can be manipulated to control the formation of specific supramolecular architectures, potentially leading to new biomaterials with applications in tissue engineering and drug delivery.

Exploration in Enantioselective Catalysis with Threonine-Derived Ligands

Threonine, with its two chiral centers, is an inherently valuable scaffold for the development of chiral ligands and organocatalysts used in asymmetric synthesis. The protection of its functional groups, as in this compound, modifies its steric and electronic properties, offering a tunable platform for catalytic applications. The deprotected derivative, H-Thr(tBu)-OH, is noted for its utility in asymmetric catalytic reactions to produce chiral organic compounds. bloomtechz.com

Recent studies have demonstrated the effectiveness of protected threonine derivatives in promoting highly stereoselective reactions. For instance, a dual-catalyst system employing protected threonine derivatives in combination with a hydroxy oxime co-catalyst has been shown to achieve high diastereoselectivity and enantioselectivity in direct asymmetric aldol (B89426) reactions conducted in water. diva-portal.org In these studies, protected threonine derivatives were identified as the most effective amino acid catalysts for the transformation. diva-portal.org

Future research is expected to expand the use of this compound and related structures as ligands for metal-catalyzed reactions or as standalone organocatalysts. The defined stereochemistry and the synthetic accessibility of this compound make it an attractive candidate for creating novel catalytic systems. The development of catalysts derived from this compound could lead to more efficient and selective methods for synthesizing complex chiral molecules, which are of paramount importance in the pharmaceutical industry.

Development of Novel Synthetic Routes and Protecting Group Strategies for this compound

The synthesis of this compound is a multi-step process that relies on precise protecting group chemistry. A common synthetic pathway involves several key transformations, as detailed in the table below. google.comgoogle.com

| Step | Description | Starting Material | Reagents | Product |

| 1 | Esterification | L-Threonine | Thionyl chloride, Methanol | L-Threonine methyl ester hydrochloride |

| 2 | N-protection | L-Threonine methyl ester hydrochloride | Benzyl (B1604629) chloroformate (Z-Cl), NaOH | Z-Thr-OMe |

| 3 | O-tert-butylation | Z-Thr-OMe | Isobutene, Sulfuric acid | Z-Thr(tBu)-OMe |

| 4 | Saponification | Z-Thr(tBu)-OMe | NaOH, Acetone/Water | This compound |

This route highlights the classic application of the Z-group for amine protection and the use of isobutene under acidic conditions for the tert-butylation of the hydroxyl side chain. google.comgoogle.com The Z and tBu groups represent an orthogonal protecting group strategy; the Z-group is typically removed by hydrogenolysis, while the tBu group is cleaved under acidic conditions. thieme-connect.deug.edu.pl This orthogonality is fundamental to modern peptide chemistry, as it allows for the selective deprotection of specific sites on a growing peptide chain. researchgate.net

Future research in this area is focused on improving the efficiency, scalability, and environmental footprint of the synthesis. This includes exploring alternative reagents and catalysts to streamline the process. For example, methods to improve the tert-butylation step or to develop more efficient purification protocols, such as moving away from isolating the dicyclohexylammonium (B1228976) salt intermediate, are of interest. prepchem.com

Furthermore, the principles of protecting group strategy continue to evolve. The development of novel ligation techniques, such as Serine/Threonine Ligation (STL), creates new demands and opportunities for protecting group combinations. frontiersin.org Research into new protecting groups or modified versions of existing ones that are compatible with these advanced synthetic methods could provide more versatile and robust routes for complex peptide synthesis. The development of synthetic methods for analogues, such as fluorinated threonine derivatives, also showcases the ongoing innovation in creating unique amino acid building blocks for specialized applications. nih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H-13C HSQC and NOESY experiments can confirm stereochemistry and intramolecular hydrogen bonding .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement. SHELX software is widely used for refinement, though newer tools like Olex2 may offer improved precision .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and detects impurities from incomplete protection/deprotection .

How can density-functional theory (DFT) improve predictions of this compound’s stability under varying solvent conditions?

Advanced Research Focus

DFT methods incorporating exact-exchange terms (e.g., B3LYP) provide accurate thermochemical data for stability analysis . Researchers should:

- Simulate solvation effects using implicit solvent models (e.g., PCM) to predict solubility and degradation pathways.

- Compare computed Gibbs free energy changes with experimental DSC (differential scanning calorimetry) data to validate models .

- Adjust exchange-correlation functionals if discrepancies arise, particularly for hydrogen-bonding interactions .

What experimental strategies resolve contradictions between computational predictions and observed reaction kinetics for this compound?

Q. Advanced Research Focus

- Multi-method Validation : Cross-check DFT results with ab initio methods (e.g., MP2) for critical transition states .

- Kinetic Isotope Effects (KIE) : Measure KIEs to identify rate-determining steps and refine computational activation barriers .

- Microkinetic Modeling : Integrate experimental rate constants with theoretical parameters to isolate discrepancies in reaction mechanisms .

How should researchers design stability studies for this compound under thermal and oxidative stress?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to determine decomposition thresholds .

- Accelerated Aging : Expose samples to elevated temperatures/O2 levels and monitor degradation via HPLC-UV. Use Arrhenius plots to extrapolate shelf-life .

- Radical Scavenger Testing : Add antioxidants (e.g., BHT) to assess oxidative pathways and identify protective additives .

What protocols ensure safe handling and waste disposal of this compound in academic labs?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors.

- Waste Management : Neutralize acidic/basic byproducts before disposal. Partner with certified waste handlers for incineration of organic residues .

How can researchers leverage this compound’s steric properties to optimize its incorporation into peptide chains without side reactions?

Q. Advanced Research Focus

- Protecting Group Tuning : Replace tBu with bulkier groups (e.g., Trt) if steric clashes occur during coupling .

- Coupling Reagent Screening : Test reagents like PyBOP or COMU for improved efficiency in sterically hindered environments.

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

What methodologies address low yields in this compound synthesis due to intramolecular hydrogen bonding?

Q. Advanced Research Focus

- Solvent Optimization : Use low-polarity solvents (e.g., DCM) to weaken hydrogen bonds and improve reaction kinetics .

- Microwave-Assisted Synthesis : Apply controlled heating to disrupt non-covalent interactions and accelerate coupling .

- Additive Screening : Introduce crown ethers or ionic liquids to stabilize intermediates and reduce aggregation .

How can cryo-EM or NMR elucidate this compound’s role in modulating peptide conformation in solution?

Q. Advanced Research Focus

- Cryo-EM : Resolve peptide aggregates or fibrils formed in the presence of this compound at near-atomic resolution .

- Relaxation Dispersion NMR : Detect transient conformational states influenced by the tert-butyl group’s steric effects .

- MD Simulations : Combine with experimental data to model how tBu modulates peptide flexibility and solvent accessibility .

What criteria should guide the selection of this compound for chiral catalysis or asymmetric synthesis applications?

Q. Advanced Research Focus

- Enantiomeric Excess (ee) : Ensure >99% ee via chiral chromatography before application .

- Catalytic Screening : Test in model reactions (e.g., aldol condensation) to assess stereoselectivity and turnover frequency .

- Mechanistic Studies : Use isotopic labeling (e.g., 2H, 13C) to trace catalytic cycles and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.